molecular formula C13H8BrFO B1523142 (5-Bromo-2-fluorophenyl)(phenyl)methanone CAS No. 885124-16-3

(5-Bromo-2-fluorophenyl)(phenyl)methanone

Cat. No. B1523142
M. Wt: 279.1 g/mol
InChI Key: RERLHWDVTGPLOY-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluorophenyl)(phenyl)methanone” is a chemical compound with the molecular formula C13H8BrFO . It has an average mass of 279.104 Da and a monoisotopic mass of 277.974243 Da .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-fluorophenyl)(phenyl)methanone” has been confirmed by various methods including 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound closely related to (5-Bromo-2-fluorophenyl)(phenyl)methanone, involved the reaction of 4-bromophenol and benzoyl chloride. Its crystal structure was determined, revealing a monoclinic space group and specific cell data, contributing to the understanding of its molecular geometry and potential applications in material science (Kuang Xin-mou, 2009).

Antioxidant Properties

  • A study on the synthesis of derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, similar to (5-Bromo-2-fluorophenyl)(phenyl)methanone, revealed their potential antioxidant properties. The synthesized compounds demonstrated significant radical scavenging and antioxidant power, indicating their potential use in pharmacological and biochemical applications (Çetinkaya et al., 2012).

Photophysical Studies

  • A study on halogenated squaraine dyes, which are structurally related to (5-Bromo-2-fluorophenyl)(phenyl)methanone, demonstrated their potential as photochemotherapeutic agents. The synthesis and study of their photophysical properties, including quantum efficiencies of singlet oxygen generation, highlighted their application in photodynamic therapy and imaging (Ramaiah et al., 1997).

Antitumor and Antimicrobial Activities

  • Research on derivatives of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound similar to (5-Bromo-2-fluorophenyl)(phenyl)methanone, has shown significant antitumor and antimicrobial activities. These studies indicate the potential of such compounds in the development of new therapeutic agents for cancer and infectious diseases (Magalhães et al., 2011; Sharma et al., 2009) (Sharma et al., 2009).

Mechanoluminescence and TADF

  • A study on compounds derived from (9H-carbazol-9-yl)(phenyl)methanone showcased characteristics of mechanoluminescence and thermally activated delayed fluorescence (TADF), offering insights into the design and synthesis of new materials with such properties. This can be valuable for the development of advanced materials in lighting and display technologies (Liu et al., 2020).

Safety And Hazards

“(5-Bromo-2-fluorophenyl)(phenyl)methanone” may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

(5-bromo-2-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERLHWDVTGPLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluorophenyl)(phenyl)methanone

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A round-bottomed flask was charged with 2-fluoro-5-bromobenzaldehyde (1.01 g) and tetrahydrofuran (50 mL), placed under a nitrogen atmosphere then cooled to −78° C. To this solution was added a 1M solution of phenylmagnesium bromide (5 mL). The reaction was stirred for 15 min then removed from the cold bath and allowed to warm to 0° C. Quenching was achieved by the addition of water and diethyl ether. The organic layer was collected, dried over magnesium sulfate then concentrated to an oil. The residue was dissolved in methylene chloride (100 mL) and treated with Dess-Martin periodinane (2.12 g) at room temperature. The reaction mixture was stirred for 30 min then loaded directly onto a silica gel pad. The pad was eluted with methylene chloride, and the desired fractions were combined and concentrated to dryness to provide (5-bromo-2-fluorophenyl)(phenyl)methanone as a yellow oil (0.80 g). 1H NMR (400 MHz, DMSO-D6) δ ppm 7.8 (m, 1 H) 7.7 (m, 3 H) 7.6 (m, 1 H) 7.5 (m, 2 H) 7.3 (m, 1 H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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